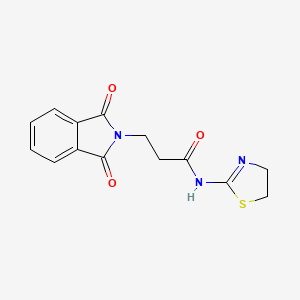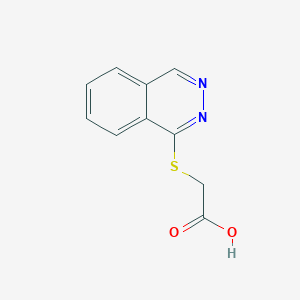![molecular formula C25H23N3O2S B10815712 1-(4-(4-(7-Methylthieno[2,3-b]quinoline-2-carbonyl)piperazin-1-yl)phenyl)ethan-1-one](/img/structure/B10815712.png)
1-(4-(4-(7-Methylthieno[2,3-b]quinoline-2-carbonyl)piperazin-1-yl)phenyl)ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-(4-(7-Methylthieno[2,3-b]quinoline-2-carbonyl)piperazin-1-yl)phenyl)ethan-1-one is a complex organic compound with a molecular formula of C25H23N3O2S This compound is notable for its unique structure, which includes a quinoline core, a piperazine ring, and a thieno group
準備方法
The synthesis of 1-(4-(4-(7-Methylthieno[2,3-b]quinoline-2-carbonyl)piperazin-1-yl)phenyl)ethan-1-one involves multiple steps, typically starting with the preparation of the quinoline core. The synthetic route generally includes:
Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the Thieno Group: This step involves the cyclization of a suitable precursor to form the thieno ring.
Attachment of the Piperazine Ring: The piperazine ring is introduced through nucleophilic substitution reactions.
Final Coupling: The final step involves coupling the quinoline-thieno intermediate with the piperazine derivative under appropriate conditions to form the target compound.
化学反応の分析
1-(4-(4-(7-Methylthieno[2,3-b]quinoline-2-carbonyl)piperazin-1-yl)phenyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring, to introduce different functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
1-(4-(4-(7-Methylthieno[2,3-b]quinoline-2-carbonyl)piperazin-1-yl)phenyl)ethan-1-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
作用機序
The mechanism of action of 1-(4-(4-(7-Methylthieno[2,3-b]quinoline-2-carbonyl)piperazin-1-yl)phenyl)ethan-1-one involves its interaction with specific molecular targets. The quinoline core is known to interact with DNA and enzymes involved in DNA replication and repair. The piperazine ring enhances its binding affinity to these targets, leading to the inhibition of key biological processes. The thieno group contributes to the compound’s overall stability and bioavailability.
類似化合物との比較
1-(4-(4-(7-Methylthieno[2,3-b]quinoline-2-carbonyl)piperazin-1-yl)phenyl)ethan-1-one can be compared with other quinoline derivatives, such as:
Chloroquine: Used as an antimalarial drug, chloroquine has a similar quinoline core but lacks the thieno and piperazine groups.
Quinoline N-oxides: These compounds have an oxidized quinoline core and exhibit different biological activities.
Piperazine derivatives: Compounds like piperazine citrate are used as anthelmintics and have a simpler structure compared to the target compound.
The uniqueness of this compound lies in its combined structural features, which contribute to its diverse range of applications and potential biological activities.
特性
分子式 |
C25H23N3O2S |
|---|---|
分子量 |
429.5 g/mol |
IUPAC名 |
1-[4-[4-(7-methylthieno[2,3-b]quinoline-2-carbonyl)piperazin-1-yl]phenyl]ethanone |
InChI |
InChI=1S/C25H23N3O2S/c1-16-3-4-19-14-20-15-23(31-24(20)26-22(19)13-16)25(30)28-11-9-27(10-12-28)21-7-5-18(6-8-21)17(2)29/h3-8,13-15H,9-12H2,1-2H3 |
InChIキー |
LHWPDKBVUFQZHT-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=NC3=C(C=C2C=C1)C=C(S3)C(=O)N4CCN(CC4)C5=CC=C(C=C5)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Chloro-3-(3,5-ditert-butylphenyl)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B10815635.png)
![5-Chloro-3-(2-ethoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B10815636.png)
![3-(2-Methoxyphenyl)-5-(2-phenylethoxy)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B10815638.png)
![5-(2-Phenylethoxy)-3-(3,4,5-trimethoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B10815641.png)
![3-(2,3-Dihydro-1-benzofuran-5-yl)-8-(2-phenylethoxy)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B10815652.png)
![5-Chloro-3-(3,4,5-trimethoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B10815655.png)
![3-(4-methoxyphenyl)-7H-[1,2,4]triazolo[4,3-a]pyrazin-8-one](/img/structure/B10815656.png)
![8-(2-Phenylethoxy)-3-(3,4,5-trimethoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B10815657.png)

![5-Chloro-3-(2-nitrophenyl)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B10815685.png)

![N-ethyl-N-(2-fluorophenyl)-7-methylthieno[2,3-b]quinoline-2-carboxamide](/img/structure/B10815695.png)
![4-[(4-Bromobenzenesulfonamido)methyl]-N-cyclohexylbenzamide](/img/structure/B10815702.png)

